5-Nitrothiophene-2-carbonyl chloride
Overview
Description
5-Nitrothiophene-2-carbonyl chloride is an organic compound with the molecular formula C5H2ClNO3S and a molecular weight of 191.59 g/mol. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Nitrothiophene-2-carbonyl chloride can be synthesized through the chlorination of 5-nitrothiophene-2-carboxylic acid. The process involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is typically carried out under an inert atmosphere, such as nitrogen, and at low temperatures to prevent decomposition .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Nitrothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Although less common, the thiophene ring can undergo oxidation under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like triethylamine and solvents such as dichloromethane are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for the reduction of the nitro group.
Major Products:
Amides and Esters: Formed through nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Scientific Research Applications
5-Nitrothiophene-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: Used in the development of bioactive molecules and enzyme inhibitors.
Medicine: An intermediate in the synthesis of pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Industry: Employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-nitrothiophene-2-carbonyl chloride is primarily related to its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
5-Nitrothiophene-2-carboxylic acid: The precursor to 5-nitrothiophene-2-carbonyl chloride.
2-Nitrothiophene: Another nitro-substituted thiophene derivative with similar reactivity.
Uniqueness: this compound is unique due to its dual functional groups (nitro and acyl chloride), which provide a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex organic molecules .
Properties
IUPAC Name |
5-nitrothiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO3S/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEANWQDRDXPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507887 | |
Record name | 5-Nitrothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39978-57-9 | |
Record name | 5-Nitrothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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